1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

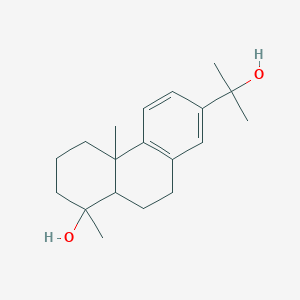

1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- ist eine chirale Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, der Pharmakologie und der organischen Synthese. Diese Verbindung zeichnet sich durch ihre einzigartigen strukturellen Merkmale aus, darunter ein Piperidinring, eine Ethanamin-Seitenkette und eine substituierte Phenylgruppe.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- umfasst in der Regel mehrstufige organische Reaktionen. Eine übliche Methode umfasst die folgenden Schritte:

Bildung des Piperidinrings: Ausgehend von einer geeigneten Vorstufe wird der Piperidinring durch Cyclisierungsreaktionen synthetisiert.

Einführung der Ethanamin-Seitenkette: Die Ethanamin-Seitenkette wird durch nukleophile Substitutionsreaktionen eingeführt.

Substitution am Phenylring: Die Ethoxy- und Methylgruppen werden durch elektrophile aromatische Substitutionsreaktionen am Phenylring eingeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann optimierte Versionen der Laborsynthesemethoden umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Wirtschaftlichkeit und Umweltaspekten liegt. Techniken wie Durchflusschemie und katalytische Verfahren können eingesetzt werden, um die Effizienz und Ausbeute zu verbessern.

Chemische Reaktionsanalyse

Reaktionstypen: 1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden N-Oxiden oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen, wie Amine oder Alkohole, umwandeln.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden unter geeigneten Bedingungen verwendet, um Substitutionsreaktionen zu erzielen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu N-Oxiden führen, während Reduktion primäre oder sekundäre Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als Baustein bei der Synthese komplexer organischer Moleküle und Arzneimittel.

Biologie: Die Verbindung wird in Studien zu Neurotransmittersystemen und Rezeptorbindung eingesetzt.

Medizin: Es hat potenzielle therapeutische Anwendungen, darunter als Zwischenprodukt bei der Synthese von Medikamenten, die auf neurologische Erkrankungen abzielen.

Industrie: Die Verbindung wird bei der Entwicklung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Agonist oder Antagonist an verschiedenen Rezeptoren wirken und die Neurotransmitterfreisetzung und Signaltransduktionswege beeinflussen. Detaillierte Studien zu seiner Bindungsaffinität und -selektivität sind unerlässlich, um seine pharmakologischen Wirkungen zu verstehen.

Ähnliche Verbindungen:

- 1-Piperidin-ethanamin, β-(2-Methoxyphenyl)-3,5-dimethyl-

- 1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3S,5R)-

- 1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3R,5R)-

Vergleich: Im Vergleich zu seinen Analogen kann 1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- einzigartige stereochemische Eigenschaften aufweisen, die seine biologische Aktivität und Pharmakokinetik beeinflussen. Die spezifische Anordnung von Substituenten und chiralen Zentren kann zu Unterschieden in der Rezeptorbindung, metabolischen Stabilität und Gesamtwirksamkeit führen.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 1-Piperidin-ethanamin, β-(2-Ethoxyphenyl)-3,5-dimethyl-, (3R,5S)-, das seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Ethanamine Side Chain: The ethanamine side chain is introduced via nucleophilic substitution reactions.

Substitution on the Phenyl Ring: The ethoxy and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-Piperidineethanamine, beta-(2-methoxyphenyl)-3,5-dimethyl-

- 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3S,5R)-

- 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5R)-

Comparison: Compared to its analogs, 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- may exhibit unique stereochemical properties that influence its biological activity and pharmacokinetics. The specific arrangement of substituents and chiral centers can result in differences in receptor binding, metabolic stability, and overall efficacy.

This detailed overview provides a comprehensive understanding of 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer |

956805-01-9 |

|---|---|

Molekularformel |

C17H28N2O |

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-2-(2-ethoxyphenyl)ethanamine |

InChI |

InChI=1S/C17H28N2O/c1-4-20-17-8-6-5-7-15(17)16(10-18)19-11-13(2)9-14(3)12-19/h5-8,13-14,16H,4,9-12,18H2,1-3H3/t13-,14+,16? |

InChI-Schlüssel |

BMBPIZPLSGZGKK-MZBDJJRSSA-N |

Isomerische SMILES |

CCOC1=CC=CC=C1C(CN)N2C[C@@H](C[C@@H](C2)C)C |

Kanonische SMILES |

CCOC1=CC=CC=C1C(CN)N2CC(CC(C2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)

![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)

![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)

![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)

![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)